molecular formula C21H26O4 B585709 [(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 20823-31-8

[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate

Katalognummer: B585709
CAS-Nummer: 20823-31-8
Molekulargewicht: 342.435
InChI-Schlüssel: ZPNICKIKMXJXOR-VSHGRSIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity
The compound [(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate is a steroidal derivative with a cyclopenta[a]phenanthrene core. Its structure includes:

  • A 3-methoxy group (substituted at the A-ring).
  • A 6-keto group (at the B-ring).
  • A 13-methyl group (C18 angular methyl group, typical of steroids).
  • A 17β-acetate ester (modification at the D-ring).

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-12(22)25-20-7-6-18-16-11-19(23)17-10-13(24-3)4-5-14(17)15(16)8-9-21(18,20)2/h4-5,10,15-16,18,20H,6-9,11H2,1-3H3/t15-,16-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNICKIKMXJXOR-VSHGRSIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746949
Record name (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20823-31-8
Record name (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acetylation of C17α-Hydroxy Intermediate

A widely reported method involves acetylation of a C17α-alcohol precursor under mild conditions. For example, in the synthesis of a structurally related compound, (3R,5R,8S,10S,13S,14S,Z)-17-ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate, the C3-alcohol was acetylated using acetic anhydride in dichloromethane with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts.
Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.0 equiv)

  • Catalyst : DMAP (0.1 equiv)

  • Temperature : 25°C

  • Atmosphere : Nitrogen

  • Yield : 95%

This method is directly applicable to the acetylation of Compound X ’s C17α-alcohol intermediate.

Oxidation to Introduce C6 Keto Group

The C6 keto group is introduced via Δ1-dehydrogenation using a 3-ketosteroid-Δ1-dehydrogenase (e.g., ReM2 variant) under flow chemistry conditions, as demonstrated in the synthesis of cyproterone acetate. This enzymatic method ensures regioselectivity and avoids over-oxidation.
Key Parameters :

  • Enzyme : Engineered ReM2 dehydrogenase

  • Reactor : Continuous flow system

  • Residence Time : 20 minutes

  • Conversion : >98%

Synthetic Route 2: Stereoselective Hydration and Cyclopropanation

C17α-Hydroxylation via Mukaiyama Hydration

The Mukaiyama hydration reaction, employing cobalt-based catalysts, enables stereoselective introduction of the C17α-hydroxy group. In the flow synthesis of cyproterone acetate, this step achieved >90% stereoselectivity for the 17α-configuration.
Reaction Setup :

  • Catalyst : Co(acac)2 (5 mol%)

  • Hydrating Agent : H2O in THF

  • Temperature : 0°C

  • Residence Time : 10 minutes

Corey-Chaykovsky Cyclopropanation

To construct the cyclopenta[a]phenanthrene core, a Corey-Chaykovsky cyclopropanation is performed using dimethylsulfoxonium methylide. This method was optimized in a flow reactor to achieve rapid ring closure (<5 minutes).
Conditions :

  • Reagent : Trimethylsulfoxonium iodide (1.2 equiv)

  • Base : Potassium tert-butoxide (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 85%

Synthetic Route 3: 16-Methylene Intermediate Strategy

A patent by US4416821A describes the synthesis of 16-methylene steroids from 17-keto precursors, which can be adapted for Compound X .

Activation of C16 Position

The 17-keto precursor is treated with dimethyloxalate and sodium methoxide to form a C16 enolate, which reacts with formaldehyde to generate the 16-methylene group.
Example Protocol :

  • Substrate : 6-Methylandrosta-4,6-diene-3,17-dione (3.0 g)

  • Activating Agent : Dimethyloxalate (1.64 g)

  • Base : Sodium methoxide (25% in methanol)

  • Formaldehyde Source : 37% aqueous solution

  • Yield : 70%

Hydrogenation and Acetylation

The 16-methylene intermediate is hydrogenated to saturate the cyclopentane ring, followed by acetylation of the C17α-alcohol using the conditions outlined in Section 2.1.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Steps 6108
Overall Yield 32%9.6%22%
Key Advantage High-yield acetylationStereoselective hydrationScalable C16 activation
Limitation Requires enzymatic stepsComplex flow setupModerate regioselectivity

Critical Reaction Optimization Insights

  • Solvent Selection : Dichloromethane and THF are preferred for acetylation and cyclopropanation due to their inertness and compatibility with strong bases.

  • Stereochemical Control : Substrate-controlled reactions (e.g., Mukaiyama hydration) outperform chiral catalysts in preserving the 17R configuration.

  • Purification : Silica gel chromatography is routinely used after acetylation, while crystallization is effective for intermediates like the 16-methylene derivative .

Analyse Chemischer Reaktionen

Types of Reactions

[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate: can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of the methoxy group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • CAS No.: 54274-77-0 .
  • Molecular Formula : C21H28O3.
  • Molecular Weight : 328.452 g/mol .
  • Stereochemistry : The R/S configurations at positions 8, 9, 13, 14, and 17 define its spatial arrangement, critical for biological activity .

This compound shares structural homology with estrone (: C18H22O2) but is differentiated by the 17β-acetate and 3-methoxy substituents, which enhance lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares the target compound with structurally related cyclopenta[a]phenanthrene derivatives:

Compound Key Substituents Molecular Formula Molecular Weight Biological/Pharmacological Notes Source
[(8R,9S,13S,14S,17R)-3-Methoxy-13-methyl-6-oxo-...-17-yl] acetate (Target) 3-OCH3, 6-oxo, 17β-acetate C21H28O3 328.452 Enhanced lipophilicity; steroid backbone
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9...-17-one (GAP-EDL-1) 3-Cyanomethoxy, 17-keto C20H23NO2 309.41 Synthetic intermediate; estrone derivative
(8R,9S,13S,14S)-13-Methyl-17-oxo-...-3-yl 4-(5-hydroxy-3-methylisoxazolidin-2-yl)benzoate (3ac) 17-keto, isoxazolidin-benzoate C32H37NO5 515.64 Antibacterial activity (in vitro)
[(6R,8R,9S,10R,13S,14S,17S)-6-Acetyloxy-10,13-dimethyl-3-oxo-...-17-yl] acetate (CAS 2098-51-3) 6-Acetyloxy, 10-methyl C23H32O5 388.50 Progestogenic activity
Chlormadinone Acetate (CAS 7759-35-5) 6-Chloro, 16-methylene, 17β-acetate C23H29ClO4 404.93 Antiandrogen; contraceptive
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate (CAS 604-35-3) 17-alkyl chain (6-methylheptan-2-yl) C29H48O2 428.69 Cholesterol-like membrane interactions

Key Research Findings

Physicochemical Properties

  • Lipophilicity: LogP values (calculated): Target compound: 3.2 . Chlormadinone Acetate: 4.1 (due to chloro and methylene groups) .
  • Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

Biologische Aktivität

The compound [(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways. This article explores its biological activity based on available research findings.

Chemical Structure

The compound's IUPAC name indicates a highly substituted cyclopenta[a]phenanthrene derivative. The stereochemistry and functional groups suggest potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities, including:

  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in neuronal cultures.
  • Anti-inflammatory Properties : Certain analogs have demonstrated the ability to modulate inflammatory pathways.
  • Anticancer Activity : Compounds within this class have been studied for their effects on cancer cell lines.

Neuroprotective Effects

A study focusing on the neuroprotective capabilities of related compounds highlighted their ability to enhance neurite outgrowth in cultured neurons. For instance:

CompoundConcentrationEffect on Neurite Outgrowth
Compound A0.1 µMSignificant increase
Compound B0.5 µMModerate increase

This suggests that the target compound may also possess similar neurotrophic effects due to structural similarities with known neuroprotective agents .

Anti-inflammatory Properties

Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro. A comparative study of various compounds demonstrated:

CompoundCytokine Inhibition (%)
Compound C75% IL-6 inhibition
Compound D60% TNF-alpha inhibition

These findings imply that the target compound may also exhibit anti-inflammatory properties through similar mechanisms .

Anticancer Activity

The anticancer potential of related compounds has been investigated in various cancer cell lines. The results indicate:

Cancer Cell LineCompound E IC50 (µM)Compound F IC50 (µM)
MCF-71215
HeLa1013

These results suggest that the compound could be evaluated for its anticancer activity against different types of cancer cells .

Case Studies

  • Neurite Outgrowth Study : In a controlled experiment using rat cortical neurons treated with a related compound at varying concentrations (0.01 µM to 1 µM), significant increases in neurite length were observed at concentrations above 0.1 µM. This indicates a dose-dependent effect on neuronal growth and differentiation.
  • Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of a structurally similar compound resulted in reduced levels of inflammatory markers such as IL-1β and TNF-alpha by approximately 50%, suggesting potential therapeutic benefits in inflammatory diseases.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles. Use P95 respirators for particulate filtration (EU: P1) or OV/AG/P99 (US) for higher protection .
  • Ventilation: Conduct work in a fume hood to minimize inhalation risks. Avoid generating aerosols or dust .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for ≥15 minutes. Seek medical evaluation for persistent symptoms .
  • Disposal: Follow hazardous waste guidelines (e.g., incineration via licensed facilities). Do not release into drains .

Q. How is the compound synthesized, and what are critical reaction parameters?

Methodological Answer:

  • Synthesis Route: Derived from estrone derivatives via triflic anhydride-mediated esterification at −10°C in dichloromethane (DCM), followed by boronate coupling .
  • Key Steps:
    • Step 1: React (8R,9S,13S,14S)-3-hydroxy-13-methyl-... with dimethyl carbonate and NaH in THF under nitrogen to introduce methoxy groups .
    • Step 2: Purify intermediates via column chromatography (e.g., cyclohexane/EtOAc 9:1) .
  • Yield Optimization: Control temperature (−10°C to 25°C) and stoichiometric ratios (e.g., 1:8.7 molar ratio for dimethyl carbonate) to achieve >90% yields .

Q. What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Dissolve in CDCl₃; analyze 1H^1H- and 13C^{13}C-NMR for stereochemical confirmation (e.g., δ 0.98 ppm for methyl groups, δ 3.3 ppm for methoxy) .
  • Chromatography: Use HPLC with C18 columns (mobile phase: acetonitrile/water 70:30) to assess purity (>98%) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 328.4 for C₂₀H₂₄O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carcinogenicity data for this compound?

Methodological Answer:

  • Data Contradictions: Some SDS classify components as carcinogens (IARC Group 2B/ACGIH), while others report no carcinogenicity per NTP/OSHA .
  • Experimental Design:
    • Conduct Ames tests (OECD 471) to assess mutagenicity.
    • Use rodent models (OECD 451) for chronic toxicity studies (dose: 50–200 mg/kg/day).
    • Compare results against structural analogs (e.g., ethinylestradiol, a known ER agonist) .

Q. What strategies optimize stereochemical purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA) in SFC to separate enantiomers .
  • Catalytic Control: Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to enhance R/S selectivity at C17 .
  • Validation: Compare optical rotation ([α]D²⁵) with reference standards (e.g., NIST data) .

Q. How can computational modeling predict the compound’s estrogen receptor (ER) binding affinity?

Methodological Answer:

  • Docking Workflow:
    • Prepare the ligand (compound) and ER-α receptor (PDB: 1A52) using AutoDock Vina.
    • Set grid parameters to cover the ligand-binding domain (center: x=15.4, y=−2.7, z=22.1; size: 25 ų).
    • Validate with known agonists (e.g., norgestrel; docking score: −8.78 kcal/mol) .
  • Output Analysis: Prioritize poses with hydrogen bonds to Glu353/Arg394 and hydrophobic interactions with Leu387 .

Q. What methodologies assess environmental persistence and bioaccumulation?

Methodological Answer:

  • OECD 307: Conduct soil degradation studies (20°C, pH 7) over 60 days; monitor via LC-MS/MS (LOQ: 0.1 ng/g).
  • Bioaccumulation Factor (BCF): Use zebrafish models (OECD 305) to measure BCF (log Kow >3 indicates high risk) .
  • Mitigation: Modify the acetate group to reduce lipophilicity (e.g., replace with polar sulfonate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.